Ripk1-IN-9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

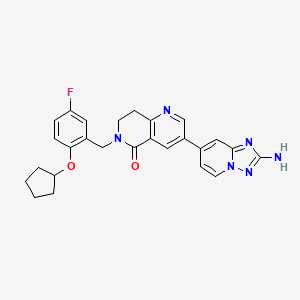

C26H25FN6O2 |

|---|---|

Molecular Weight |

472.5 g/mol |

IUPAC Name |

3-(2-amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)-6-[(2-cyclopentyloxy-5-fluorophenyl)methyl]-7,8-dihydro-1,6-naphthyridin-5-one |

InChI |

InChI=1S/C26H25FN6O2/c27-19-5-6-23(35-20-3-1-2-4-20)18(11-19)15-32-9-8-22-21(25(32)34)12-17(14-29-22)16-7-10-33-24(13-16)30-26(28)31-33/h5-7,10-14,20H,1-4,8-9,15H2,(H2,28,31) |

InChI Key |

NFZIVWWKQSSLRB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)OC2=C(C=C(C=C2)F)CN3CCC4=C(C3=O)C=C(C=N4)C5=CC6=NC(=NN6C=C5)N |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Development of Ripk1-IN-9: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical mediator in the signaling pathways of inflammation and programmed cell death, including apoptosis and necroptosis.[1][2][3] Its pivotal role in these processes has made it a compelling therapeutic target for a range of inflammatory and neurodegenerative diseases.[4] Ripk1-IN-9 is a potent and selective inhibitor of RIPK1, belonging to the dihydronaphthyridone class of compounds.[5][6] This technical guide provides a comprehensive overview of the discovery, development, and characterization of this compound, based on publicly available data.

Discovery and Development

This compound is identified as "example 45" in the patent application WO2021160109A1, which describes a series of dihydronaphthyridone compounds, their preparation, and their pharmaceutical applications.[5] While the specific screening cascade and lead optimization process for this compound are not detailed in publicly accessible literature, the patent filing suggests its discovery through a focused drug discovery program aimed at identifying novel RIPK1 inhibitors. The development of such inhibitors is a key area of interest for treating conditions driven by excessive necroptosis and inflammation.[4]

Mechanism of Action

This compound functions as a direct inhibitor of the kinase activity of RIPK1.[7] By binding to the kinase domain, it prevents the autophosphorylation of RIPK1 and the subsequent phosphorylation of downstream substrates, thereby blocking the signaling cascade that leads to necroptosis.[7] This targeted inhibition of RIPK1's catalytic function is a promising strategy for mitigating the pathological effects of necroptosis-driven inflammation.[8]

Quantitative Data

The biological activity of this compound has been characterized by its potent inhibition of cell death in various cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency.

| Cell Line | IC50 (nM) | Description |

| U937 | 2 | Human monocytic cell line, used to assess inhibition of necroptosis.[5][6] |

| L929 | 1.3 | Mouse fibrosarcoma cell line, a common model for studying TNF-alpha-induced necroptosis.[5][6] |

Signaling Pathways and Experimental Workflows

To visually represent the context of this compound's action and the general process of its characterization, the following diagrams are provided.

References

- 1. Development of Biochemical and Cellular Probes to Study RIPK1 Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cellular necroptosis, apoptosis, and autophagy inhibition assays [bio-protocol.org]

- 3. medialibrary.uantwerpen.be [medialibrary.uantwerpen.be]

- 4. bellbrooklabs.com [bellbrooklabs.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of RIPK1 in Necroptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Necroptosis, a form of regulated necrotic cell death, has emerged as a critical process in various physiological and pathological conditions, including inflammation, infectious diseases, and neurodegeneration.[1][2] At the heart of this signaling pathway lies the Receptor-Interacting Protein Kinase 1 (RIPK1), a multifaceted serine/threonine kinase that functions as a central molecular switch, dictating cell fate between survival, apoptosis, and necroptosis.[2][3] This technical guide provides an in-depth exploration of the pivotal role of RIPK1 in necroptosis, detailing its molecular structure, dual functions as a scaffold and kinase, intricate regulatory mechanisms, and its interplay with downstream effectors. We present a compilation of quantitative data, detailed experimental protocols for studying RIPK1-mediated necroptosis, and visual representations of the key signaling pathways to serve as a comprehensive resource for researchers in the field.

Introduction to RIPK1 and Necroptosis

Necroptosis is a lytic, pro-inflammatory form of programmed cell death that is morphologically characterized by cell swelling and plasma membrane rupture.[4] Unlike apoptosis, it is a caspase-independent pathway. The core machinery of necroptosis involves a signaling cascade orchestrated by RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase.[2][5] RIPK1 acts as an upstream sensor, integrating signals from various stimuli, most notably from the tumor necrosis factor (TNF) receptor superfamily.[6][7]

Molecular Architecture of RIPK1

RIPK1 is a 76 kDa protein composed of three distinct functional domains that govern its diverse cellular functions.[8]

-

N-terminal Kinase Domain (KD): This serine/threonine kinase domain is essential for the pro-death functions of RIPK1, including the induction of both necroptosis and RIPK1-dependent apoptosis.[6][8] The kinase activity is a key target for therapeutic intervention.[2]

-

Intermediate Domain (ID): This region contains the RIP Homotypic Interaction Motif (RHIM), which is crucial for the interaction with RIPK3 to form the necrosome complex.[6] The ID also plays a role in mediating pro-survival signaling through NF-κB activation.[6]

-

C-terminal Death Domain (DD): The death domain mediates the initial recruitment of RIPK1 to death receptors like TNFR1, as well as its interaction with other death domain-containing adaptor proteins such as TRADD and FADD.[1][8]

The Dual Role of RIPK1: Scaffold vs. Kinase

RIPK1's function in cell fate decisions is determined by its conformational state and post-translational modifications, which allow it to act as either a pro-survival scaffold or a pro-death kinase.

Pro-survival Scaffold Function

Upon TNF-α stimulation, RIPK1 is recruited to the TNFR1 signaling complex (Complex I), where it serves as a scaffold for the assembly of various signaling proteins.[8] In this capacity, RIPK1 is heavily ubiquitinated by cellular inhibitor of apoptosis proteins (cIAPs), which prevents its kinase activation and promotes the activation of the NF-κB and MAPK pathways, leading to the expression of pro-survival and anti-apoptotic genes.[9][10] The kinase activity of RIPK1 is dispensable for this scaffolding function.[8]

Pro-death Kinase Activity

When the pro-survival signaling is compromised, for instance by the inhibition or depletion of cIAPs, RIPK1 transitions to a pro-death role. De-ubiquitination of RIPK1 allows for its dissociation from Complex I and the formation of a cytosolic death-inducing complex, known as Complex II or the necrosome.[10] In this complex, the kinase activity of RIPK1 becomes essential for the initiation of necroptosis.[6]

The Necroptotic Signaling Pathway

The activation of necroptosis is a tightly regulated multi-step process. The following diagram illustrates the canonical TNF-α-induced necroptosis pathway.

Figure 1: TNF-α Induced Necroptosis Signaling Pathway. Upon TNF-α binding, Complex I forms, leading to NF-κB activation. Inhibition of cIAPs leads to RIPK1 activation and necrosome formation with RIPK3, culminating in MLKL phosphorylation and necroptosis.

Regulation of RIPK1 Activity

The decision between RIPK1's pro-survival and pro-death functions is tightly controlled by a complex network of post-translational modifications (PTMs), primarily ubiquitination and phosphorylation.[9][10][11]

Ubiquitination

-

M1- and K63-linked Ubiquitination: In Complex I, cIAP1/2 and the Linear Ubiquitin Chain Assembly Complex (LUBAC) modify RIPK1 with M1- and K63-linked polyubiquitin chains. This serves as a scaffold to recruit downstream signaling components for NF-κB activation and prevents RIPK1 kinase activity.[9][11]

-

Deubiquitination: Deubiquitinases (DUBs) such as CYLD remove these pro-survival ubiquitin chains, which is a prerequisite for the activation of RIPK1's kinase function and the induction of necroptosis.[11]

Phosphorylation

-

Activating Phosphorylation: Autophosphorylation of RIPK1 on specific serine residues, such as S166, is a hallmark of its kinase activation and is essential for necroptosis.[12]

-

Inhibitory Phosphorylation: Several kinases, including IKKα/β and TBK1, can phosphorylate RIPK1 at different sites to suppress its kinase activity and inhibit necroptosis.[2]

The interplay of these PTMs determines the ultimate cellular outcome, as depicted in the following diagram.

Figure 2: Regulation of RIPK1 Activity. Pro-survival signals lead to ubiquitination and inhibitory phosphorylation of RIPK1, promoting NF-κB activation. Pro-death signals involve de-ubiquitination and activating autophosphorylation, leading to necroptosis.

Quantitative Data in RIPK1-Mediated Necroptosis

Quantitative analysis is crucial for understanding the dynamics of necroptosis and for the development of targeted therapeutics. The following tables summarize key quantitative data from published studies.

Table 1: IC50 Values of RIPK1 Inhibitors

| Compound | Cell Line | Assay Condition | IC50 | Reference |

| Necrostatin-1 (Nec-1) | HT-29 | TNF-α + Smac mimetic + zVAD-fmk | ~300 nM | [13] |

| Necrostatin-1s (Nec-1s) | Jurkat | TNF-α | ~20 µM | [14] |

| GSK'157 | MEFs | TNF-α + zVAD-fmk | 6-14 nM | [15] |

| UAMC-3861 | MEFs | TNF-α + zVAD-fmk | ~10 nM | [15] |

Table 2: Quantitative Observations in Necroptosis Assays

| Cell Type | Treatment | Observation | Quantitative Value | Reference |

| SH-SY5Y | TNF-α + Smac mimetic + zVAD-fmk | Cell Necrosis (%) | 51% | [16] |

| PC12 | TNF-α + Smac mimetic + zVAD-fmk | Cell Necrosis (%) | 53.2% | [16] |

| Primary Neurons | TNF-α + Smac mimetic + zVAD-fmk | Cell Necrosis (%) | 54% | [16] |

| L929 | TNF-α (10 ng/ml) for 24h | Loss of Cell Viability (%) | ~50% | [17] |

| MC3T3-E1 | TNF-α (20 ng/ml) + Z-IETD-FMK | Increase in Cell Viability with Nec-1 (%) | ~20% | [18] |

Experimental Protocols

Detailed and reproducible methodologies are essential for studying RIPK1 in necroptosis.

Immunoprecipitation of RIPK1-containing Complexes (Necrosome)

This protocol is adapted from methodologies described for isolating Complex II in macrophages.[19][20][21]

-

Cell Culture and Treatment:

-

Plate 1-2 x 10^7 cells (e.g., HT-29, L929, or primary macrophages) in a 10 cm dish.

-

Induce necroptosis by treating cells with appropriate stimuli (e.g., for HT-29 cells: 20 ng/mL TNF-α, 100 nM Smac mimetic, and 20 µM z-VAD-fmk for 6 hours).[22]

-

-

Cell Lysis:

-

Wash cells once with ice-cold PBS.

-

Lyse cells on ice for 30 minutes in 1 mL of NP-40 lysis buffer (1% NP-40, 50 mM Tris-HCl pH 8.0, 150 mM NaCl) supplemented with protease and phosphatase inhibitor cocktails.[21]

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

-

Immunoprecipitation:

-

Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant to a new tube. Reserve a small aliquot as "input".

-

Add 1-2 µg of anti-RIPK1 antibody to the remaining lysate and incubate with gentle rotation for 2-4 hours at 4°C.

-

Add 20-30 µL of pre-washed Protein A/G magnetic beads and incubate for another 1 hour at 4°C.

-

-

Washing and Elution:

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads 3-5 times with 1 mL of lysis buffer.

-

Elute the protein complexes by resuspending the beads in 30-50 µL of 2x Laemmli sample buffer and boiling for 5-10 minutes.

-

-

Western Blot Analysis:

-

Analyze the input and immunoprecipitated samples by SDS-PAGE and Western blotting using antibodies against RIPK1, RIPK3, and MLKL.

-

In Vitro RIPK1 Kinase Assay

This protocol is based on a radiometric assay to measure RIPK1 kinase activity.[23]

-

Reaction Setup:

-

Prepare a master mix containing kinase reaction buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM Magnesium Acetate).

-

In a 96-well plate, add 5 µL of test compound (e.g., RIPK1 inhibitor) or vehicle control.

-

Add 20 µL of a solution containing purified recombinant RIPK1 enzyme and a substrate (e.g., 0.33 mg/mL myelin basic protein).

-

-

Kinase Reaction:

-

Initiate the reaction by adding 25 µL of [γ-³³P-ATP] solution (specific activity and concentration as required).

-

Incubate the plate for 60-120 minutes at room temperature.

-

-

Stopping the Reaction and Detection:

-

Stop the reaction by adding 50 µL of 0.5% phosphoric acid.

-

Spot an aliquot of the reaction mixture onto a filter paper.

-

Wash the filter paper four times with 0.425% phosphoric acid and once with methanol.

-

Allow the filter paper to dry and measure the incorporated radioactivity using a scintillation counter.

-

Lactate Dehydrogenase (LDH) Release Assay for Necroptosis Quantification

This colorimetric assay measures the release of LDH from cells with compromised plasma membranes, a hallmark of necroptosis.[24][25][26][27][28]

-

Cell Seeding and Treatment:

-

Seed 1-5 x 10^4 cells per well in a 96-well plate in 100 µL of culture medium.

-

Incubate overnight.

-

Treat cells with necroptosis-inducing stimuli and/or inhibitors for the desired time.

-

Include control wells for:

-

Untreated cells (spontaneous LDH release).

-

Cells treated with lysis buffer (maximum LDH release).

-

Medium only (background).

-

-

-

Supernatant Collection:

-

Centrifuge the plate at 600 x g for 10 minutes.

-

Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

-

-

LDH Reaction:

-

Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a tetrazolium salt).

-

Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubate the plate in the dark at room temperature for 10-30 minutes.

-

-

Measurement:

-

Add 50 µL of stop solution to each well.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of cytotoxicity using the following formula:

-

% Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

-

The following diagram illustrates a typical experimental workflow for studying the effect of a RIPK1 inhibitor on necroptosis.

Figure 3: Experimental Workflow. A typical workflow for assessing the efficacy of a RIPK1 inhibitor in preventing necroptosis, involving cell treatment, data collection via LDH assay and Western blot, and subsequent analysis.

Conclusion

RIPK1 stands as a critical regulator at the crossroads of cell survival and death. Its kinase activity is indispensable for the execution of necroptosis, making it a highly attractive target for therapeutic intervention in a range of inflammatory and degenerative diseases. A thorough understanding of its complex regulation and the availability of robust experimental protocols are paramount for advancing research in this field and for the development of novel therapeutics that can modulate this potent cell death pathway. This guide provides a foundational resource for researchers dedicated to unraveling the complexities of RIPK1-mediated necroptosis.

References

- 1. mdpi.com [mdpi.com]

- 2. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deficiency of PPP6C protects TNF-induced necroptosis through activation of TAK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Necroptosis: MLKL Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Intermediate Domain of Receptor-interacting Protein Kinase 1 (RIPK1) Determines Switch between Necroptosis and RIPK1 Kinase-dependent Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intermediate domain of receptor-interacting protein kinase 1 (RIPK1) determines switch between necroptosis and RIPK1 kinase-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. RIPK1 - Wikipedia [en.wikipedia.org]

- 9. RIP1 post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. The regulation of necroptosis by post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulation of RIPK1 activation by TAK1-mediated phosphorylation dictates apoptosis and necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Necrostatin-1 Prevents Ferroptosis in a RIPK1- and IDO-Independent Manner in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Necroptosis occurs in osteoblasts during tumor necrosis factor-α stimulation and caspase-8 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Immunoprecipitation Strategies to Isolate RIPK1/RIPK3 Complexes in Mouse Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. journals.biologists.com [journals.biologists.com]

- 22. researchgate.net [researchgate.net]

- 23. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]

- 24. Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 25. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 26. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 27. documents.thermofisher.com [documents.thermofisher.com]

- 28. tiarisbiosciences.com [tiarisbiosciences.com]

An In-depth Technical Guide to the RIPK1 Inhibitor: Ripk1-IN-9

For Researchers, Scientists, and Drug Development Professionals

Abstract

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator in the signaling pathways of inflammation and programmed cell death, including necroptosis. Its pivotal role in a variety of inflammatory and neurodegenerative diseases has made it a prime target for therapeutic intervention. Ripk1-IN-9 is a potent and selective small molecule inhibitor of RIPK1, showing significant promise for both basic research and drug development. This technical guide provides a comprehensive overview of the structure, mechanism of action, and available data on this compound, tailored for a scientific audience.

Core Structure and Chemical Properties

This compound is a dihydronaphthyridone-based compound.[1] Its chemical structure and properties are summarized below.

| Property | Value |

| IUPAC Name | 3-(2-amino-[2][3][4]triazolo[1,5-a]pyridin-7-yl)-6-[(2-cyclopentyloxy-5-fluorophenyl)methyl]-7,8-dihydro-1,6-naphthyridin-5-one |

| Molecular Formula | C26H25FN6O2 |

| Molecular Weight | 472.51 g/mol |

| CAS Number | 2682889-57-0 |

Chemical Structure:

Caption: 2D chemical structure of this compound.

Mechanism of Action

This compound functions as a potent and selective inhibitor of the kinase activity of RIPK1.[1] RIPK1 is a serine/threonine kinase that plays a dual role in cellular signaling. It can act as a scaffold protein in pro-survival signaling pathways, such as NF-κB activation, and its kinase activity is essential for initiating programmed cell death pathways, namely apoptosis and necroptosis.[5]

By inhibiting the kinase function of RIPK1, this compound effectively blocks the downstream signaling cascade that leads to necroptosis. This form of programmed necrosis is implicated in the pathology of numerous inflammatory conditions. The inhibitory action of this compound is believed to occur through binding to the ATP-binding site or an allosteric site on the RIPK1 kinase domain, thereby preventing the autophosphorylation of RIPK1 and the subsequent phosphorylation of its downstream targets.[6]

Quantitative Data

The available quantitative data for this compound in the public domain is currently limited. The primary reported activity is its potent inhibition of cell death in specific cell lines.

| Assay Type | Cell Line | IC50 (nM) | Reference |

| Cell Viability | U937 (Human monocytic) | 2 | [1] |

| Cell Viability | L929 (Mouse fibrosarcoma) | 1.3 | [1] |

Signaling Pathways

The following diagram illustrates the canonical TNF-α induced necroptosis pathway and the point of intervention for this compound.

Caption: TNF-α signaling leading to either NF-κB activation or necroptosis, with the inhibitory action of this compound on the kinase activity of RIPK1 highlighted.

Experimental Protocols

Detailed experimental protocols for assays relevant to the characterization of this compound are provided below.

RIPK1 Kinase Activity Assay (ADP-Glo™ Format)

This protocol is a representative method for measuring the kinase activity of RIPK1 and the inhibitory potential of compounds like this compound.

Materials:

-

Recombinant human RIPK1 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

This compound (or other test compounds) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well white opaque plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a reaction mixture containing kinase assay buffer, a specific concentration of MBP, and ATP.

-

Serially dilute this compound in DMSO and then in kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration is ≤1%.

-

Add the diluted this compound or vehicle control (DMSO) to the wells of the 96-well plate.

-

Add the reaction mixture to the wells.

-

Initiate the kinase reaction by adding the recombinant RIPK1 enzyme to each well.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay. This typically involves adding the ADP-Glo™ reagent, incubating, and then adding the Kinase Detection Reagent.

-

Measure the luminescence on a plate reader. The light output is proportional to the ADP concentration, which is inversely correlated with the kinase activity in the presence of an inhibitor.

-

Calculate the IC50 value for this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Workflow Diagram:

Caption: A generalized workflow for determining the in vitro inhibitory activity of this compound on RIPK1 kinase.

TNF-α-induced Necroptosis Assay in U937 Cells

This cell-based assay is used to determine the potency of this compound in preventing necroptotic cell death.

Materials:

-

U937 cells

-

RPMI-1640 medium supplemented with 10% FBS and antibiotics

-

Human TNF-α

-

Pan-caspase inhibitor (e.g., z-VAD-fmk)

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

-

96-well clear-bottom white plates

Procedure:

-

Culture U937 cells in RPMI-1640 medium to the desired density.

-

Seed the cells into a 96-well plate at a concentration of approximately 5 x 10^4 cells per well and allow them to attach or stabilize overnight.

-

Prepare serial dilutions of this compound in the culture medium.

-

Pre-treat the cells by adding the diluted this compound or vehicle control to the wells and incubate for 1-2 hours.

-

To induce necroptosis, treat the cells with a combination of TNF-α (e.g., 20 ng/mL) and a pan-caspase inhibitor like z-VAD-fmk (e.g., 20 µM). The caspase inhibitor is necessary to block apoptosis and channel the cell death pathway towards necroptosis.

-

Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

-

Assess cell viability using a reagent such as CellTiter-Glo®, following the manufacturer's protocol. This assay measures the amount of ATP present, which is an indicator of metabolically active cells.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of this compound for the inhibition of necroptosis.

Logical Relationship Diagram:

Caption: Logical flow of the TNF-α-induced necroptosis assay and the role of this compound.

Synthesis

This compound is identified as "example 45" in patent WO2021160109A1.[1] While the patent describes the general synthesis of dihydronaphthyridone compounds, a detailed, step-by-step public protocol for the synthesis of this compound is not available. The synthesis would involve multi-step organic chemistry reactions, likely starting from commercially available precursors and employing standard techniques for carbon-carbon and carbon-nitrogen bond formation, cyclization, and functional group manipulation.

Conclusion

This compound is a highly potent and selective inhibitor of RIPK1 kinase activity. Its ability to effectively block necroptosis in cellular models at low nanomolar concentrations underscores its potential as a valuable tool for studying the roles of RIPK1 in health and disease. For drug development professionals, this compound represents a promising lead compound for the development of therapeutics targeting a range of inflammatory and neurodegenerative disorders. Further characterization of its pharmacokinetic and pharmacodynamic properties, as well as its in vivo efficacy, will be crucial in advancing this compound or its analogs toward clinical applications.

References

- 1. AU2019362849A1 - Azaindole inhibitors of wild-type and mutant forms of LRRK2 - Google Patents [patents.google.com]

- 2. WO2021160109A1 - Composé de dihydronaphtyridinone, son procédé de préparation et son utilisation médicale - Google Patents [patents.google.com]

- 3. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2019147782A1 - Aminopyrrolotriazines as kinase inhibitors - Google Patents [patents.google.com]

- 5. Discovery of a cooperative mode of inhibiting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of RIPK1 Phosphorylation: Implications for Inflammation, Cell Death, and Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the RIPK1 Signaling Pathway in Apoptosis and Necroptosis

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a critical signaling node that orchestrates cellular fate, balancing pro-survival signals with pro-death pathways. Its multifaceted nature stems from its dual functionality as both a scaffold protein and an active kinase. As a scaffold, RIPK1 is essential for the activation of the NF-κB pro-survival pathway. Conversely, the kinase activity of RIPK1 is a key driver of regulated cell death, capable of initiating both apoptosis and a lytic, inflammatory form of cell death known as necroptosis. The decision between these divergent outcomes is tightly regulated by a complex interplay of post-translational modifications, primarily ubiquitination and phosphorylation, and proteolytic cleavage. Understanding the intricate molecular switches that govern RIPK1's function is paramount for developing targeted therapeutics for a host of inflammatory diseases, neurodegenerative disorders, and cancer. This guide provides a detailed examination of the core signaling pathways, quantitative data, and key experimental protocols relevant to the study of RIPK1 in apoptosis and necroptosis.

Introduction: RIPK1 as a Central Regulator of Cell Fate

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a pleiotropic protein that functions as a pivotal integrator of cellular stress signals, particularly those originating from the tumor necrosis factor receptor 1 (TNFR1).[1] Structurally, RIPK1 is composed of three key functional domains: an N-terminal serine/threonine kinase domain (KD), a C-terminal death domain (DD), and a central intermediate domain containing a RIP homotypic interaction motif (RHIM).[2] This modular architecture allows RIPK1 to engage in a wide array of protein-protein interactions, dictating its role in distinct signaling complexes that determine whether a cell will survive, undergo apoptosis, or commit to necroptosis.[3]

The function of RIPK1 is context-dependent and is largely determined by its post-translational modification (PTM) status.[3][4] In its "pro-survival" mode, RIPK1 acts as a scaffold, independent of its kinase activity, to assemble a complex that activates NF-κB and MAPK signaling pathways.[5] In its "pro-death" mode, the kinase activity of RIPK1 becomes essential for the induction of both apoptosis and necroptosis.[5][6] This technical guide will dissect these pathways, illustrating the molecular choreography that positions RIPK1 at the crossroads of cellular life and death.

The Pro-Survival Scaffolding Function of RIPK1

Upon stimulation by tumor necrosis factor-alpha (TNF-α), TNFR1 trimerizes and recruits a series of adaptor proteins to its intracellular death domain, forming a membrane-bound signaling platform known as Complex I.[7] The primary function of this complex is to promote cell survival and inflammation through the activation of the NF-κB and MAPK pathways.[5]

2.1 Formation and Composition of TNFR1-Complex I The assembly of Complex I is initiated by the recruitment of the adaptor protein TRADD (TNFR1-associated death domain protein) to the activated TNFR1.[1] TRADD then serves as a docking site for RIPK1, TRAF2 (TNF receptor-associated factor 2), and the cellular inhibitor of apoptosis proteins 1 and 2 (cIAP1/2).[1][8]

2.2 Ubiquitination: The Key to Survival Signaling Within Complex I, RIPK1 is heavily ubiquitinated by the E3 ligase activity of cIAP1/2 and the linear ubiquitin chain assembly complex (LUBAC).[2][7] This process involves the addition of non-degradative ubiquitin chains, primarily K63-linked and M1-linked (linear) chains.[9][10] This ubiquitination serves two critical purposes:

-

Scaffolding: The ubiquitin chains on RIPK1 act as a scaffold to recruit downstream kinase complexes, including the IKK (IκB kinase) complex (IKKα/IKKβ/NEMO) and the TAK1 (TGFβ-activated kinase 1) complex.[7]

-

Inhibition of Kinase Activity: Ubiquitination and subsequent inhibitory phosphorylation events within Complex I suppress the kinase activity of RIPK1, preventing its engagement in death-inducing pathways.[9][11]

2.3 Activation of NF-κB and MAPK Pathways The recruitment of the IKK and TAK1 complexes to the ubiquitinated RIPK1 scaffold leads to their activation. TAK1 phosphorylates and activates the IKK complex, which in turn phosphorylates IκBα, marking it for proteasomal degradation. This releases NF-κB to translocate to the nucleus and initiate the transcription of pro-survival and pro-inflammatory genes.[5] The products of these genes, such as cFLIP (cellular FLICE-like inhibitory protein), further reinforce the pro-survival state by inhibiting caspase-8 activity.[12]

References

- 1. Quantification of apoptosis and necroptosis at the single cell level by a combination of Imaging Flow Cytometry with classical Annexin V/propidium iodide staining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Oligomerised RIPK1 is the main core component of the CD95 necrosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of a cooperative mode of inhibiting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ulab360.com [ulab360.com]

- 7. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative Phospho-proteomic Analysis of TNFα/NFκB Signaling Reveals a Role for RIPK1 Phosphorylation in Suppressing Necrotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oligomerised RIPK1 is the main core component of the CD95 necrosome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 11. RIPK1 and RIPK3 kinases promote cell death-independent inflammation by Toll-like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ieim.med.ovgu.de [ieim.med.ovgu.de]

The Therapeutic Potential of Ripk1 Inhibitors: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Receptor-interacting serine/threonine-protein kinase 1 (Ripk1) has emerged as a critical regulator of cellular life and death, orchestrating complex signaling pathways that dictate inflammation, apoptosis, and necroptosis. Its pivotal role in a multitude of pathological conditions, including autoimmune disorders, neurodegenerative diseases, and inflammatory conditions, has positioned Ripk1 as a promising therapeutic target. This technical guide provides a comprehensive overview of the therapeutic potential of Ripk1 inhibitors, detailing their mechanism of action, summarizing preclinical and clinical data, and providing detailed experimental protocols for their investigation.

The Central Role of Ripk1 in Cellular Signaling

Ripk1 is a multifaceted protein that functions as both a kinase and a scaffold, enabling it to participate in diverse signaling complexes with distinct cellular outcomes. A key signaling cascade initiated by tumor necrosis factor-alpha (TNF-α) binding to its receptor, TNFR1, aptly illustrates the versatile role of Ripk1.

Upon TNF-α stimulation, TNFR1 recruits a series of proteins, including TRADD, TRAF2, and cIAPs, to form Complex I at the cell membrane. Within this complex, Ripk1 is ubiquitinated, which is a crucial step for the activation of the NF-κB and MAPK pathways, ultimately promoting cell survival and the transcription of pro-inflammatory genes.[1]

However, under conditions where components of Complex I are deubiquitinated or when caspase-8 activity is inhibited, Ripk1 can trigger a shift towards cell death pathways. Deubiquitinated Ripk1 can dissociate from the membrane and form a cytosolic complex known as Complex IIa (with FADD and pro-caspase-8) to induce apoptosis, or Complex IIb (the "necrosome," with Ripk3 and MLKL) to initiate necroptosis, a form of programmed inflammatory cell death.[1]

dot

Mechanism of Action of Ripk1 Inhibitors

Ripk1 inhibitors primarily function by targeting the kinase activity of Ripk1, which is essential for the induction of both apoptosis and necroptosis. By binding to the kinase domain, these small molecules prevent the autophosphorylation of Ripk1 and its subsequent phosphorylation of downstream targets like Ripk3, thereby blocking the formation of the necrosome and the execution of necroptotic cell death.[2] The first-generation Ripk1 inhibitor, Necrostatin-1 (Nec-1), validated this therapeutic strategy and has been instrumental in elucidating the role of Ripk1 in various disease models.[2][3] Newer generations of Ripk1 inhibitors have been developed with improved potency, selectivity, and pharmacokinetic properties.

Therapeutic Applications

The central role of Ripk1 in inflammation and cell death pathways makes it a compelling target for a wide range of diseases.

-

Autoimmune and Inflammatory Diseases: By blocking pro-inflammatory signaling and necroptotic cell death, Ripk1 inhibitors hold promise for treating conditions such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[4][5]

-

Neurodegenerative Diseases: Ripk1-mediated neuroinflammation and neuronal death are implicated in the pathogenesis of Alzheimer's disease, amyotrophic lateral sclerosis (ALS), and multiple sclerosis.[6][7][8] Brain-penetrant Ripk1 inhibitors are being investigated for their potential to mitigate these effects.

-

Ischemia-Reperfusion Injury: Necroptosis is a significant contributor to tissue damage following ischemic events in organs such as the brain, heart, and kidney. Ripk1 inhibition has shown protective effects in preclinical models of stroke and myocardial infarction.[9]

Quantitative Data on Ripk1 Inhibitors

The development of Ripk1 inhibitors has progressed from early tool compounds to clinical candidates. The following tables summarize key quantitative data from preclinical and clinical studies.

Table 1: Preclinical Efficacy of Selected Ripk1 Inhibitors

| Compound | Target | Assay | IC50/EC50 | Reference |

| Necrostatin-1 (Nec-1) | Ripk1 | TNF-induced necroptosis in FADD-deficient Jurkat cells | EC50 ≈ 500 nM | [2] |

| GSK2593074A (GSK'074) | Ripk1/Ripk3 | Necroptosis in human and mouse cells | 10 nM | [10] |

| PK68 | Ripk1 | Ripk1 Kinase Activity | IC50 = 90 nM | [10] |

| RIPA-56 | Ripk1 | Ripk1 Kinase Activity | IC50 = 13 nM | [10] |

| Compound 71 | Ripk1 | Enzymatic Assay (ADP-Glo) | IC50 = 0.167 µM | [10] |

| Compound 72 | Ripk1 | Enzymatic Assay (ADP-Glo) | IC50 = 0.178 µM | [10] |

| RI-962 | Ripk1 | ADP-Glo Assay | IC50 = 5.9 nM | [11] |

| AZ'902 | Ripk1 | Necroptosis in I2.1 cells | EC50 = 1.6 µM | [12] |

| AZ'320 | Ripk1 | Necroptosis in I2.1 cells | EC50 = 4.9 µM | [12] |

Table 2: Clinical Trial Data for Selected Ripk1 Inhibitors

| Compound | Indication(s) | Phase | Key Findings | Reference(s) |

| GSK2982772 | Psoriasis, Rheumatoid Arthritis, Ulcerative Colitis | Phase I/II | Well-tolerated in healthy volunteers with >90% target engagement at 60 mg and 120 mg BID doses.[13][14] A Phase II study in moderate to severe plaque psoriasis did not show meaningful clinical improvement despite high target engagement.[4][15] | [4][13][14][15] |

| SAR443060 (DNL747) | Alzheimer's Disease, ALS | Phase Ib | Generally safe and well-tolerated, demonstrating CNS penetration and robust peripheral target engagement.[7][16] Development was paused due to unfavorable preclinical toxicity at higher doses, with a shift to a backup compound (DNL788).[6] | [6][7][16] |

| DNL758 | Cutaneous Lupus Erythematosus, Ulcerative Colitis | Phase II | Failed to meet the primary endpoint in a Phase II trial for cutaneous lupus erythematosus. A Phase II study in ulcerative colitis is ongoing.[17] | [17] |

| SIR2446M | Healthy Volunteers | Phase I | Favorable safety, pharmacokinetic, and pharmacodynamic profile with over 90% target engagement at repeated doses of 30-400 mg.[18] | [18] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the investigation of Ripk1 inhibitors. The following sections provide methodologies for key assays.

Ripk1 Kinase Activity Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available kits and literature.[19][20]

Objective: To measure the kinase activity of purified Ripk1 and assess the inhibitory potential of test compounds.

Materials:

-

Recombinant human Ripk1 enzyme

-

Myelin Basic Protein (MBP) substrate

-

5x Kinase assay buffer

-

ATP

-

Dithiothreitol (DTT)

-

Test compounds

-

ADP-Glo™ Kinase Assay kit (Promega)

-

96-well white plates

Procedure:

-

Prepare 1x Kinase assay buffer by diluting the 5x stock. If desired, add DTT to a final concentration of 1 mM.

-

Prepare a master mixture containing 5x Kinase assay buffer, ATP (final concentration typically 10-50 µM), and MBP substrate.

-

Add the master mixture to each well of the 96-well plate.

-

Add test compounds at various concentrations to the appropriate wells. Include a positive control (no inhibitor) and a blank (no enzyme).

-

Dilute the Ripk1 enzyme in 1x Kinase assay buffer to the desired concentration.

-

Initiate the kinase reaction by adding the diluted Ripk1 enzyme to all wells except the blank.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay kit manufacturer's instructions, which involves adding ADP-Glo™ Reagent followed by Kinase Detection Reagent and measuring luminescence.

dot

Cellular Necroptosis Assay

This protocol is based on methods described for inducing necroptosis in cell lines.[21]

Objective: To assess the ability of Ripk1 inhibitors to protect cells from induced necroptosis.

Materials:

-

HT-29 (human colorectal adenocarcinoma) or L929 (mouse fibrosarcoma) cells

-

Cell culture medium (e.g., DMEM or IMDM) with 10% FBS

-

TNF-α (human or mouse, as appropriate)

-

Smac mimetic (e.g., LCL161)

-

Pan-caspase inhibitor (e.g., z-VAD-FMK)

-

Test compounds

-

Cell viability reagent (e.g., CellTiter-Glo® or SYTOX™ Green)

-

96-well clear-bottom plates

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Induce necroptosis by adding a combination of TNF-α (e.g., 20 ng/mL), a Smac mimetic (e.g., 1 µM), and a pan-caspase inhibitor (e.g., 20 µM). Include appropriate controls (untreated cells, cells treated with inducers only).

-

Incubate the plate for 18-24 hours at 37°C.

-

Measure cell viability using a chosen reagent according to the manufacturer's protocol. For CellTiter-Glo®, measure luminescence. For SYTOX™ Green, measure fluorescence.

Western Blotting for Ripk1 Phosphorylation

This protocol outlines the general steps for detecting phosphorylated Ripk1 (pRipk1), a marker of Ripk1 activation.[22][23]

Objective: To determine if a Ripk1 inhibitor can block the phosphorylation of Ripk1 in a cellular context.

Materials:

-

Cells (e.g., HT-29)

-

Necroptosis-inducing agents (TNF-α, Smac mimetic, z-VAD-FMK)

-

Test compounds

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-pRipk1 (e.g., Ser166) and anti-total Ripk1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treat cells with necroptosis-inducing agents in the presence or absence of the Ripk1 inhibitor for a specified time (e.g., 2-4 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against pRipk1 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total Ripk1 to confirm equal loading.

Conclusion and Future Directions

Ripk1 inhibitors represent a promising therapeutic strategy for a diverse array of human diseases characterized by inflammation and aberrant cell death. While early clinical trial results have been mixed, the wealth of preclinical data strongly supports the continued investigation of this target. Future research should focus on developing next-generation inhibitors with improved CNS penetration and safety profiles, identifying patient populations most likely to benefit from Ripk1 inhibition through biomarker discovery, and exploring combination therapies to enhance efficacy. The continued elucidation of the complex biology of Ripk1 signaling will undoubtedly pave the way for novel and effective treatments for some of the most challenging medical conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. invivogen.com [invivogen.com]

- 3. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]

- 4. Inhibition of Receptor-Interacting Protein Kinase 1 in Chronic Plaque Psoriasis: A Multicenter, Randomized, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hra.nhs.uk [hra.nhs.uk]

- 6. After Disappointing Study Results, Denali and Sanofi Shift Resources to a Different Alzheimer's Drug - BioSpace [biospace.com]

- 7. Safety, pharmacokinetics and target engagement of novel RIPK1 inhibitor SAR443060 (DNL747) for neurodegenerative disorders: Randomized, placebo-controlled, double-blind phase I/Ib studies in healthy subjects and patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. alzdiscovery.org [alzdiscovery.org]

- 9. Inhibition of Neuronal Necroptosis Mediated by RIPK1 Provides Neuroprotective Effects on Hypoxia and Ischemia In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Generative deep learning enables the discovery of a potent and selective RIPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Inhibition of Receptor-Interacting Protein Kinase 1 in Chronic Plaque Psoriasis: A Multicenter, Randomized, Double-Blind, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Safety, pharmacokinetics and target engagement of novel RIPK1 inhibitor SAR443060 (DNL747) for neurodegenerative disorders: Randomized, placebo‐controlled, double‐blind phase I/Ib studies in healthy subjects and patients - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mid-Stage Trial Failure for Sanofi and Denali's ALS Drug [synapse.patsnap.com]

- 18. A phase I randomized study to evaluate safety, pharmacokinetics, and pharmacodynamics of SIR2446M, a selective RIPK1 inhibitor, in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. bpsbioscience.com [bpsbioscience.com]

- 21. jitc.bmj.com [jitc.bmj.com]

- 22. static.abclonal.com [static.abclonal.com]

- 23. RIPK1 dephosphorylation and kinase activation by PPP1R3G/PP1γ promote apoptosis and necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Impact of RIPK1 Inhibitors on TNF-Induced Cell Death

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the role of Receptor-Interacting Protein Kinase 1 (RIPK1) in Tumor Necrosis Factor (TNF)-induced cell death pathways and the impact of its inhibition. As a specific inhibitor named "Ripk1-IN-9" is not prominently documented in the available scientific literature, this guide will use well-characterized and exemplary RIPK1 kinase inhibitors to illustrate the principles of action and experimental validation.

Introduction: RIPK1 as a Central Mediator in TNF Signaling

Tumor Necrosis Factor (TNF) is a pleiotropic cytokine that orchestrates a complex signaling network, leading to diverse cellular outcomes ranging from survival and inflammation to programmed cell death.[1][2][3] At the heart of this decision-making process lies Receptor-Interacting Protein Kinase 1 (RIPK1), a serine/threonine kinase that functions as a critical signaling node.[3][4][5] Upon TNF binding to its receptor, TNFR1, RIPK1 is recruited and can either act as a scaffold to promote cell survival or engage its kinase activity to trigger cell death.[6][7]

TNF can induce two distinct forms of programmed cell death: apoptosis and necroptosis.[1][8]

-

Apoptosis: A caspase-dependent, immunologically silent form of cell death.

-

Necroptosis: A regulated, lytic form of necrosis that is highly inflammatory and mediated by RIPK1, RIPK3, and the mixed-lineage kinase domain-like protein (MLKL).[4][5][9]

The kinase activity of RIPK1 is essential for initiating both RIPK1-dependent apoptosis and necroptosis, making it a key therapeutic target for inflammatory and neurodegenerative diseases where this pathway is dysregulated.[2][9][10] Small molecule inhibitors that target the kinase function of RIPK1 are invaluable tools for dissecting these pathways and represent a promising class of therapeutics.

TNF-Induced Signaling Pathways: A RIPK1-Dependent Switch

Upon TNF-α binding to TNFR1, a series of protein complexes assemble to dictate the cell's fate. The kinase activity of RIPK1 is the central determinant in the switch from survival to death signaling.

Pathway Description:

-

Complex I (Pro-Survival): Initially, a membrane-bound complex (Complex I) forms, consisting of TNFR1, TRADD, TRAF2, cIAP1/2, and RIPK1.[3][5] In this complex, RIPK1 is polyubiquitinated, which serves as a scaffold to recruit and activate downstream kinases like IKK and TAK1.[3] This leads to the activation of the NF-κB and MAPK signaling pathways, promoting the transcription of pro-survival and pro-inflammatory genes.[2][6][8] The kinase activity of RIPK1 is not required for this scaffolding function.[6]

-

Complex IIa (Apoptosis): If ubiquitination of RIPK1 is compromised (e.g., by deubiquitinases like CYLD or depletion of cIAPs), RIPK1 dissociates from the membrane and forms a cytosolic complex (Complex IIa or the "ripoptosome") with FADD and pro-caspase-8.[3][5] This proximity induces the auto-activation of caspase-8, which then triggers the executioner caspases (e.g., caspase-3), leading to apoptosis.[8][9] This process requires the kinase activity of RIPK1.[7]

-

Complex IIb (Necroptosis): When caspase-8 activity is blocked or absent (e.g., by viral inhibitors or pharmacological agents like z-VAD-FMK), RIPK1 kinase activity leads to the formation of a different cytosolic complex called the necrosome (Complex IIb).[5][9] Here, RIPK1 recruits and phosphorylates RIPK3 via their respective RHIM domains.[9] Activated RIPK3 then phosphorylates MLKL, the terminal effector of necroptosis.[4][5] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, forming pores that disrupt membrane integrity and cause lytic cell death.[5]

Quantitative Data: Efficacy of RIPK1 Kinase Inhibitors

The efficacy of RIPK1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in biochemical assays or half-maximal effective concentration (EC50) in cell-based assays that measure the prevention of TNF-induced cell death. The table below summarizes representative data for well-studied RIPK1 inhibitors in relevant cellular models.

| Compound Class | Cellular Model | Assay Condition | Endpoint | IC50 / EC50 (nM) | Reference |

| Benzoxazepinone (e.g., GSK'772) | HT-29 Human Colon Adenocarcinoma Cells | TNF-α + Smac Mimetic + z-VAD-FMK (TSZ) | Cell Viability | ~6 nM | [11] |

| Benzoxazepinone (e.g., GSK'253) | HT-29 Human Colon Adenocarcinoma Cells | N/A | RIPK1 Target Engagement (TEAR1 Assay) | 0.5 nM | [11] |

| Necrostatin-1 (Nec-1) | L929 Mouse Fibrosarcoma Cells | TNF-α + z-VAD-FMK | Cell Viability (Necroptosis) | ~200 nM | [12] |

| Necrostatin-1 (Nec-1) | FADD-deficient Jurkat T-cells | TNF-α | Cell Viability (Necroptosis) | ~500 nM | N/A |

Note: Data are representative and can vary based on specific experimental conditions and cell lines.

Experimental Protocols & Workflow

Validating the impact of a RIPK1 inhibitor requires a multi-faceted approach, combining cell viability assays with the measurement of specific biomarkers of the apoptosis and necroptosis pathways.

Cell Viability Assay (CellTiter-Glo®)

This protocol measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.

-

Cell Plating: Seed cells (e.g., L929 or HT-29) in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Inhibitor Treatment: Pre-treat cells with a serial dilution of the RIPK1 inhibitor for 1 hour. Include vehicle-only (e.g., DMSO) controls.

-

Induction of Necroptosis: Add a combination of TNF-α (e.g., 10-30 ng/mL) and a pan-caspase inhibitor like z-VAD-FMK (e.g., 20 µM) to all wells except the untreated controls. To induce apoptosis, use TNF-α plus a Smac mimetic.[13]

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

-

ATP Measurement:

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Record luminescence using a plate-reading luminometer.

-

Analysis: Normalize the data to the TNF-α/z-VAD-FMK treated wells (0% viability) and untreated wells (100% viability) to calculate the percentage of cell death protection and determine the EC50 value.

Western Blotting for Phospho-MLKL (p-MLKL)

This protocol detects the phosphorylation of MLKL, a key biomarker for necroptosis activation downstream of RIPK1.

-

Sample Preparation: Plate cells in 6-well plates and treat with inhibitor and TNF-α/z-VAD-FMK as described above for a shorter duration (e.g., 4-8 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 4-12% SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.[12]

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.[12]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated MLKL (e.g., anti-p-MLKL Ser345).[13] Also probe separate blots or strip and re-probe for total MLKL and a loading control (e.g., GAPDH or β-actin).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14] The reduction in the p-MLKL signal in the presence of the inhibitor indicates target engagement and pathway inhibition.

Caspase-8 Activity Assay (Caspase-Glo® 8)

This assay measures the activity of caspase-8, the initiator caspase in the extrinsic apoptosis pathway.

-

Cell Treatment: Plate and treat cells in a 96-well plate as described for the viability assay. To specifically measure apoptosis, induce cell death with TNF-α and a Smac mimetic (without z-VAD-FMK).

-

Incubation: Incubate for a period sufficient to induce apoptosis (e.g., 6-8 hours).

-

Reagent Preparation: Prepare the Caspase-Glo® 8 Reagent according to the manufacturer's protocol.[15]

-

Assay Procedure:

-

Add 100 µL of Caspase-Glo® 8 Reagent to each well.

-

Mix gently by orbital shaking for 30-60 seconds.

-

Incubate at room temperature for 1-2 hours, protected from light.

-

-

Data Acquisition: Measure the luminescence of each sample with a plate-reading luminometer.

-

Analysis: A decrease in the luminescent signal in inhibitor-treated wells compared to the TNF-α/Smac mimetic control indicates inhibition of RIPK1-dependent apoptosis.

RIPK1 Target Engagement Assay (TEAR1)

This immunoassay directly measures the binding of an inhibitor to RIPK1 inside the cell.[11] It relies on a competition principle where the inhibitor prevents an antibody from binding to a specific conformation of RIPK1.

-

Principle: The assay uses two parallel immunoassays: one measures the amount of "FREE-RIPK1" (not bound by the inhibitor) and the other measures "TOTAL-RIPK1".[11]

-

Cell Treatment and Lysis: Treat cells with the RIPK1 inhibitor, then lyse to release cellular proteins.

-

Immunoassay for FREE-RIPK1:

-

A capture antibody is coated onto an ELISA plate.

-

Cell lysate is added. The FREE-RIPK1 is captured.

-

A detection antibody that only recognizes the inhibitor-free conformation of RIPK1 is added.[11]

-

-

Immunoassay for TOTAL-RIPK1:

-

A similar process is followed, but with a detection antibody that binds to RIPK1 regardless of its conformation or inhibitor-binding status.[11]

-

-

Signal Detection: An electrochemiluminescent signal is generated and measured.

-

Analysis: The percentage of target engagement is calculated from the ratio of the FREE-RIPK1 signal to the TOTAL-RIPK1 signal. A dose-dependent decrease in the FREE-RIPK1 signal confirms that the inhibitor is binding to its target in the cellular environment.

Conclusion

RIPK1 is a master regulator of TNF-induced cellular fate, with its kinase activity serving as a critical switch that triggers programmed cell death via apoptosis or necroptosis. Small molecule inhibitors targeting RIPK1 kinase activity effectively block these death pathways without interfering with the kinase-independent, pro-survival functions of RIPK1. This specific mechanism of action makes them powerful research tools and promising therapeutic agents for a host of inflammatory diseases. The experimental protocols outlined in this guide provide a robust framework for researchers to quantitatively assess the impact of such inhibitors, from confirming cellular efficacy to validating direct target engagement and elucidating their precise effects on the underlying signaling cascades.

References

- 1. The death-inducing activity of RIPK1 is regulated by the pH environment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | RIPK1 in the inflammatory response and sepsis: Recent advances, drug discovery and beyond [frontiersin.org]

- 3. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]

- 4. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]

- 5. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Necroptosis-independent signaling by the RIP kinases in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RIPK1 Mediates TNF-Induced Intestinal Crypt Apoptosis During Chronic NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. RIPK1 - Wikipedia [en.wikipedia.org]

- 9. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of an antibody‐based immunoassay for measuring direct target binding of RIPK1 inhibitors in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization of RIPK3-mediated phosphorylation of the activation loop of MLKL during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jitc.bmj.com [jitc.bmj.com]

- 14. Biological events and molecular signaling following MLKL activation during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Caspase-Glo® 8 Assay Protocol [worldwide.promega.com]

Methodological & Application

Application Notes and Protocols for Ripk1-IN-9 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the use of Ripk1-IN-9, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), in cell culture applications. This document is intended to assist researchers in designing and executing experiments to investigate the role of RIPK1 in various cellular processes, including necroptosis and inflammation.

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a key regulator of cellular stress responses, inflammation, and programmed cell death.[1][2] Depending on the cellular context and post-translational modifications, RIPK1 can promote cell survival through the activation of the NF-κB pathway or induce cell death via apoptosis or necroptosis.[3] Necroptosis, a form of regulated necrosis, is implicated in the pathogenesis of various inflammatory and neurodegenerative diseases, making RIPK1 an attractive therapeutic target.[1][4]

This compound is a potent and selective allosteric inhibitor of RIPK1 kinase activity.[4][5] By binding to a site distinct from the ATP-binding pocket, this compound locks the kinase in an inactive conformation, thereby preventing its autophosphorylation and the subsequent downstream signaling events that lead to necroptosis.[6][7] These notes provide detailed information on the dosage, administration, and experimental protocols for utilizing this compound in cell culture studies.

Data Presentation

This compound and Other RIPK1 Inhibitor Activity in Various Cell Lines

The following table summarizes the inhibitory concentrations of this compound and another representative RIPK1 inhibitor in different cell lines. This data can be used as a starting point for determining the optimal concentration for your specific cell type and experimental conditions.

| Inhibitor | Cell Line | Assay Type | Endpoint | Concentration | Reference |

| This compound | U937 (Human monocytic) | Cell-based | IC50 | 2 nM | [5] |

| This compound | L929 (Mouse fibrosarcoma) | Cell-based | IC50 | 1.3 nM | [5] |

| Unnamed RIPK1 Inhibitor | U937 (Human monocytic) | Necroptosis Prevention | EC50 | 47.8 pM | [6] |

| Unnamed RIPK1 Inhibitor | J774A.1 (Mouse macrophage) | Necroptosis Prevention | EC50 | 75.8 pM | [6] |

| Unnamed RIPK1 Inhibitor | L929 (Mouse fibrosarcoma) | Necroptosis Prevention | EC50 | 10.2 pM | [6] |

| GSK'547 | ApoE-/- Mouse Macrophages | Necroptosis Inhibition | - | 10 mg/kg (in vivo) | [8] |

| Necrostatin-1 | MOC1 (Murine oral squamous carcinoma) | Necroptosis Inhibition | - | 30 µM | [9] |

| UAMC-3861 | HT-29 (Human colorectal adenocarcinoma) | Necroptosis Inhibition | IC50 | Single-digit nM | [7] |

| UAMC-3861 | MEFs (Mouse embryonic fibroblasts) | Necroptosis Inhibition | IC50 | Single-digit nM | [7] |

Experimental Protocols

Protocol 1: Induction and Inhibition of Necroptosis in Cell Culture

This protocol describes a general method for inducing necroptosis in cultured cells and assessing the inhibitory effect of this compound.

Materials:

-

Cell line of interest (e.g., L929, HT-29, U937)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Tumor Necrosis Factor-alpha (TNF-α)

-

Pan-caspase inhibitor (e.g., z-VAD-FMK)

-

Phosphate Buffered Saline (PBS)

-

Cell viability assay reagent (e.g., CellTiter-Glo®, Sytox Green)

-

Multi-well plates (96-well or 24-well)

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

-

Inhibitor Pre-treatment:

-

Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 0.1 nM to 1 µM.

-

Add the desired concentrations of this compound to the appropriate wells. Include a vehicle control (DMSO) and a positive control (e.g., another known RIPK1 inhibitor like Necrostatin-1).

-

Pre-incubate the cells with the inhibitor for 30 minutes to 1 hour at 37°C.[7]

-

-

Induction of Necroptosis:

-

Prepare a solution of TNF-α and a pan-caspase inhibitor (e.g., 20 µM z-VAD-FMK) in complete culture medium. The optimal concentration of TNF-α should be determined empirically for each cell line but a starting concentration of 20 ng/mL is recommended.[7][9]

-

Add the TNF-α/z-VAD-FMK solution to all wells except for the untreated control wells.

-

Incubate the plate for 6-24 hours at 37°C. The optimal incubation time will vary depending on the cell line.

-

-

Assessment of Cell Viability:

-

At the end of the incubation period, measure cell viability using a preferred method. For example, using a luminescent cell viability assay that measures ATP levels or a fluorescent dye that specifically stains necrotic cells.

-

Follow the manufacturer's instructions for the chosen assay.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment condition relative to the untreated control.

-

Plot the percentage of viability against the log concentration of this compound to determine the EC50 value.

-

Protocol 2: Western Blot Analysis of RIPK1 Pathway Activation

This protocol details the detection of key phosphorylated proteins in the RIPK1 signaling pathway to confirm the mechanism of action of this compound.

Materials:

-

Cells treated as described in Protocol 1

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Phospho-RIPK1 (Ser166)

-

Total RIPK1

-

Phospho-RIPK3 (Ser227)

-

Total RIPK3

-

Phospho-MLKL (Ser358)

-

Total MLKL

-

GAPDH or β-actin (loading control)

-

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

-

Mandatory Visualizations

RIPK1 Signaling Pathway

References

- 1. Targeting RIPK1 for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulatory Mechanisms of RIPK1 in Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Allosteric targeting of RIPK1: discovery of novel inhibitors via parallel virtual screening and structure-guided optimization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]

- 8. Stage-Dependent Impact of RIPK1 Inhibition on Atherogenesis: Dual Effects on Inflammation and Foam Cell Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jitc.bmj.com [jitc.bmj.com]

Application Notes: Detecting RIPK1 Phosphorylation by Western Blot Using RIPK1-IN-9

These application notes provide a detailed protocol for researchers, scientists, and drug development professionals to detect and analyze the phosphorylation of Receptor-Interacting Protein Kinase 1 (RIPK1) using the specific inhibitor, RIPK1-IN-9. This protocol is optimized for Western blotting, a fundamental technique for protein analysis.

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a key regulator of cellular stress pathways, including inflammation and programmed cell death, such as apoptosis and necroptosis.[1][2][3] The kinase activity of RIPK1 is essential for its role in mediating necroptosis, a form of regulated necrotic cell death.[4][5] Upon stimulation by signals like Tumor Necrosis Factor-alpha (TNFα), RIPK1 can become activated through autophosphorylation at specific sites, such as Serine 166 (Ser166), which is a crucial event for the recruitment and activation of RIPK3 and the subsequent formation of the "necrosome" complex.[2][6][7]

Studying the phosphorylation status of RIPK1 is therefore vital for understanding its activation state and the engagement of the necroptotic pathway. Small molecule inhibitors, such as this compound, are valuable tools for dissecting the role of RIPK1 kinase activity in these processes. This protocol details the use of Western blotting to monitor the inhibition of RIPK1 phosphorylation at Ser166 following treatment with this compound.

Signaling Pathway and Experimental Overview

The following diagrams illustrate the simplified signaling pathway leading to RIPK1 phosphorylation and the general workflow for its detection via Western blot.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Recommended Specifications |

| Cell Line | HT-29 (human colon adenocarcinoma) or L929 (murine fibrosarcoma) |

| Inducers | Human/Mouse TNF-α, SM-164 (Smac mimetic), Z-VAD-FMK (pan-caspase inhibitor) |

| Inhibitor | This compound (or other specific RIPK1 kinase inhibitor) |

| Lysis Buffer | RIPA Buffer (or similar) supplemented with Protease/Phosphatase Inhibitors |

| Protein Assay | BCA Protein Assay Kit |

| Loading Buffer | 4x Laemmli Sample Buffer with a reducing agent (e.g., β-mercaptoethanol) |

| Antibodies | See Antibody Recommendations Table |

| Blocking Buffer | 5% (w/v) Bovine Serum Albumin (BSA) in TBST |

| Wash Buffer | Tris-Buffered Saline with 0.1% Tween-20 (TBST) |

| Detection Reagent | Enhanced Chemiluminescence (ECL) Substrate |

| Membrane | Polyvinylidene difluoride (PVDF) or Nitrocellulose |

Buffer and Solution Recipes

| Buffer/Solution | Composition |

| RIPA Lysis Buffer | 150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0. Add protease/phosphatase inhibitors fresh before use. |

| TBST (Wash Buffer) | 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% Tween-20 |

| Blocking Buffer | 5% (w/v) BSA in TBST |

Antibody Recommendations

| Target | Host | Recommended Dilution | Example Supplier (Cat#) |

| Phospho-RIPK1 (Ser166) | Rabbit | 1:800 - 1:1000 | Assay Genie (CABP1230)[8], Cell Signaling Technology (#31122)[9] |

| Total RIPK1 | Mouse/Rabbit | 1:1000 | (Check supplier datasheets) |

| β-Actin (Loading Control) | Mouse/Rabbit | 1:1000 - 1:10000 | Cell Signaling Technology (#8457)[9] |

| HRP Goat Anti-Rabbit IgG | Goat | 1:5000 - 1:10000 | Assay Genie (CABS014)[8] |

| HRP Goat Anti-Mouse IgG | Goat | 1:5000 - 1:10000 | (Check supplier datasheets) |

Step-by-Step Western Blot Protocol

Cell Culture and Treatment

A typical experimental setup to induce and inhibit RIPK1 phosphorylation is outlined below. Optimization of concentrations and timing may be required for different cell lines.

| Group | Treatment | Purpose |

| 1 | Untreated | Negative Control (Basal p-RIPK1 level) |

| 2 | Vehicle (DMSO) | Vehicle Control for this compound |

| 3 | Inducers (T/S/Z)* | Positive Control (Induces p-RIPK1) |

| 4 | Inducers + this compound | Test Condition (Inhibition of p-RIPK1) |

| 5 | This compound only | Inhibitor-only Control |

*T/S/Z: TNFα (e.g., 20-50 ng/mL), SM-164 (e.g., 100-200 nM), and Z-VAD-FMK (e.g., 20-50 µM).[8][9][10]

-

Cell Seeding: Seed cells (e.g., HT-29) in appropriate culture plates to reach 80-90% confluency on the day of the experiment.

-

Pre-treatment: Pre-treat cells with this compound or vehicle (DMSO) for 1-2 hours.

-

Induction: Add the necroptosis-inducing cocktail (e.g., TNFα, SM-164, Z-VAD-FMK) to the appropriate wells.

-

Incubation: Incubate for the desired time (e.g., 2-8 hours) at 37°C.[8][11]

Lysate Preparation

Critical: Perform all steps on ice to prevent protein degradation and dephosphorylation.[12]

-

Aspirate the culture medium and wash cells once with ice-cold PBS.

-

Add ice-cold Lysis Buffer (supplemented with fresh protease and phosphatase inhibitors) to the dish (e.g., 0.5 mL for a 60 mm dish).[12]

-

Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Agitate the lysate for 30 minutes at 4°C.

-

Centrifuge at ~12,000 rpm for 20 minutes at 4°C to pellet cell debris.[12]

-

Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

Protein Quantification

-

Determine the protein concentration of each lysate using a BCA assay, following the manufacturer's protocol.[12]

-

Calculate the volume of lysate needed to load 20-50 µg of total protein per lane.[10][13]

Sample Preparation and SDS-PAGE

-

In a new tube, mix the calculated volume of lysate with 4x Laemmli sample buffer to a final concentration of 1x.

-

Denature the samples by boiling at 95-100°C for 5-10 minutes.[12][13]

-

Load equal amounts of protein (20-50 µg) into the wells of an SDS-polyacrylamide gel (e.g., 8-10%).

-

Run the gel according to standard procedures until the dye front reaches the bottom.

Protein Transfer

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Confirm successful transfer by staining the membrane with Ponceau S.

Immunoblotting

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. Using BSA is often recommended for phospho-antibodies to reduce background noise.[14]

-